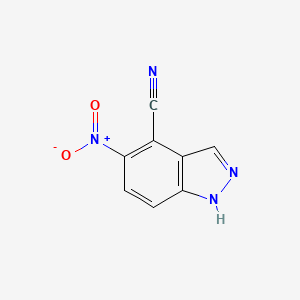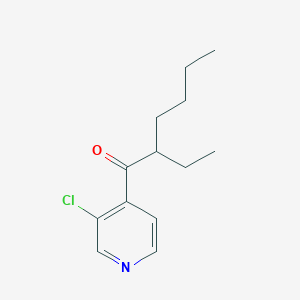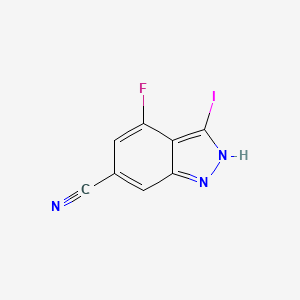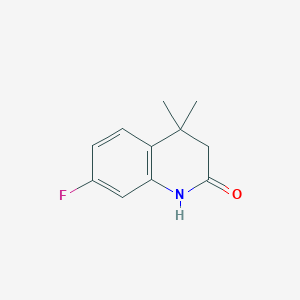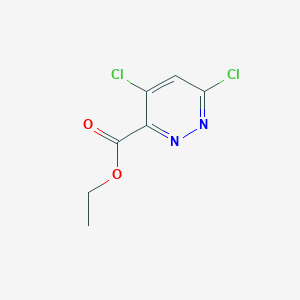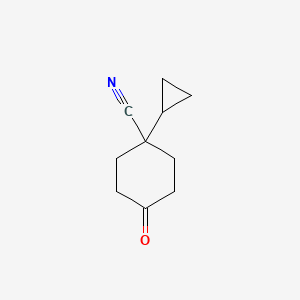
2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)-N-(furan-2-ylmethyl)acetamide
Descripción general
Descripción
2-(4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)-N-(furan-2-ylmethyl)acetamide (AMFTA) is a heterocyclic compound that is used in a variety of scientific research applications. It is a member of the triazole family of compounds and is known for its wide range of biochemical and physiological effects. AMFTA has been used in a variety of laboratory experiments due to its ability to bind to various molecules and its ability to act as an enzyme inhibitor.
Aplicaciones Científicas De Investigación
Synthesis and Potential Biological Activities
Synthesis and Antiexudative Activity : The synthesis of pyrolin derivatives, closely related to the target compound, has been achieved through stages, revealing significant antiexudative properties in synthesized derivatives, with some exceeding the activity of the reference drug diclofenac sodium in formalin-induced edema models in rats (Chalenko et al., 2019).
Energetic Compounds Synthesis : Research has focused on synthesizing energetic compounds containing triazole and furazan moieties, indicating potential applications in materials science, particularly due to their good thermal stability and high calculated enthalpy of formation (Gulyaev et al., 2021).
Anticancer Activity : Studies have prepared 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, testing them for anticancer activity. Notably, some derivatives showed potent and selective cytotoxic effects against leukemia cell lines, highlighting the therapeutic potential of such compounds (Horishny et al., 2021).
Chemical Properties and Synthesis Methodologies
Convenient Synthesis Pathways : A study presented a convenient synthesis approach for 2-(4-amino-1H-1,2,3-triazol-1-yl) acetic acid, which could generalize to the synthesis of carboxylic acid analogues and peptide compounds based on the triazole ring. This research opens avenues for creating peptidomimetics and biologically active compounds (Pokhodylo et al., 2019).
Decarboxylative Claisen Rearrangement : Another study explored the decarboxylative Claisen rearrangement of furan-2-ylmethyl tosylacetates, showcasing a method to yield 2,3-disubstituted heteroaromatic products efficiently. This method highlights the synthetic versatility of compounds related to the target compound, offering potential pathways for creating diverse heteroaromatic structures (Craig et al., 2005).
Propiedades
IUPAC Name |
2-[4-(aminomethyl)triazol-1-yl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c11-4-8-6-15(14-13-8)7-10(16)12-5-9-2-1-3-17-9/h1-3,6H,4-5,7,11H2,(H,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZLNVAFYIRHHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CN2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



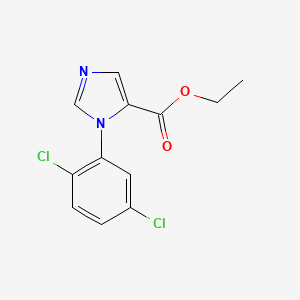

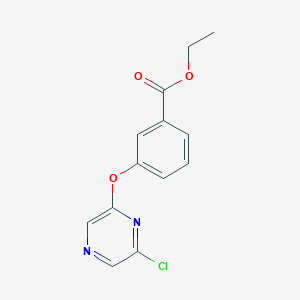
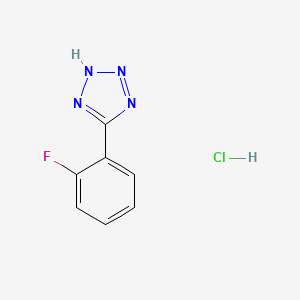
![4-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1464804.png)
